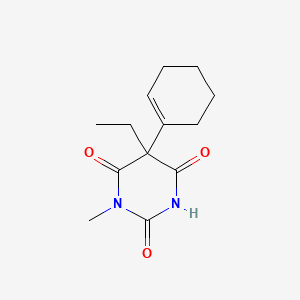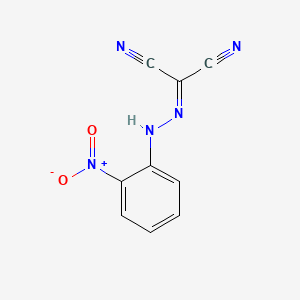![molecular formula C35H46N4O6 B1197173 4-[[(1R)-2-[[(2R)-3-(2,3-dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-6-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B1197173.png)
4-[[(1R)-2-[[(2R)-3-(2,3-dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-6-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-135158 is a synthetic organic compound known for its role as a selective cholecystokinin type B receptor antagonist. It has a molecular formula of C42H61N5O11 and a molecular weight of 811.96 g/mol . This compound is primarily used in scientific research to study the cholecystokinin type B receptor, which is involved in various physiological processes, including anxiety and pain perception .
Preparation Methods
The synthesis of PD-135158 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of the indole derivative, followed by the introduction of the bicyclo[2.2.1]heptane moiety. The final steps involve the coupling of these intermediates under specific reaction conditions to yield PD-135158 .
the synthesis generally requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
PD-135158 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
PD-135158 has several scientific research applications, including:
Chemistry: It is used to study the cholecystokinin type B receptor and its role in various chemical processes.
Biology: The compound is employed in research to understand the physiological and pathological roles of the cholecystokinin type B receptor in the central nervous system.
Medicine: PD-135158 is investigated for its potential therapeutic effects in treating anxiety disorders and other neurological conditions.
Industry: While its industrial applications are limited, PD-135158 is used in the development of new drugs targeting the cholecystokinin type B receptor
Mechanism of Action
PD-135158 exerts its effects by selectively binding to and antagonizing the cholecystokinin type B receptor. This receptor is involved in various signaling pathways that regulate anxiety, pain perception, and other physiological processes. By blocking the receptor, PD-135158 can modulate these pathways, leading to its anxiolytic and potential antipsychotic effects .
Comparison with Similar Compounds
PD-135158 is unique in its high selectivity and potency as a cholecystokinin type B receptor antagonist. Similar compounds include:
L-365,260: Another selective cholecystokinin type B receptor antagonist with similar anxiolytic properties.
CI-988: A cholecystokinin type B receptor antagonist known for its potential therapeutic effects in treating anxiety and schizophrenia.
Devazepide: A cholecystokinin type A receptor antagonist that also exhibits anxiolytic effects but targets a different receptor subtype.
PD-135158 stands out due to its high affinity for the cholecystokinin type B receptor and its minimal off-target effects, making it a valuable tool in research .
Properties
Molecular Formula |
C35H46N4O6 |
|---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
4-[[(1R)-2-[[(2R)-3-(2,3-dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C35H46N4O6/c1-33(2)24-16-17-34(33,3)28(18-24)45-32(44)39-35(4,19-23-20-36-26-13-9-8-12-25(23)26)31(43)37-21-27(22-10-6-5-7-11-22)38-29(40)14-15-30(41)42/h5-13,23-24,27-28,36H,14-21H2,1-4H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t23?,24-,27-,28?,34+,35+/m0/s1 |
InChI Key |
VVGZQXYPBDZOLL-KROHXGCPSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)CC2OC(=O)N[C@](C)(CC3CNC4=CC=CC=C34)C(=O)NC[C@@H](C5=CC=CC=C5)NC(=O)CCC(=O)O |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)NC(C)(CC3CNC4=CC=CC=C34)C(=O)NCC(C5=CC=CC=C5)NC(=O)CCC(=O)O)C)C |
Synonyms |
4((2-((3-(1H-indol-3-yl)-2-methyl-1-oxo-2-(((1.7.7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)carbonyl)amino)propyl)amino)-1-phenylethyl)amino-4-oxobutanoate N-methyl-D-glucamine CAM 1028 CAM-1028 PD 135158 PD-135158 PD135158 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


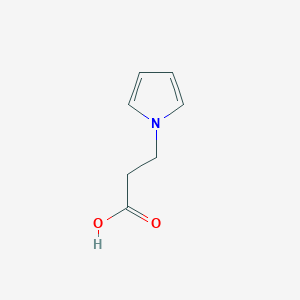

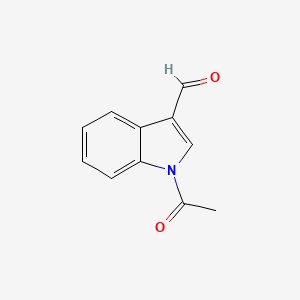
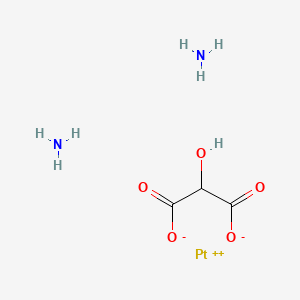
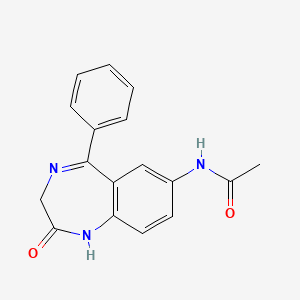
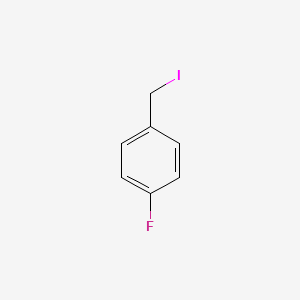
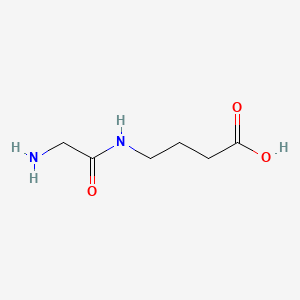
![2-Nitro-1H-benzo[d]imidazole](/img/structure/B1197101.png)

![4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B1197104.png)
